![molecular formula C16H10ClN3OS2 B2541464 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 850903-30-9](/img/structure/B2541464.png)

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

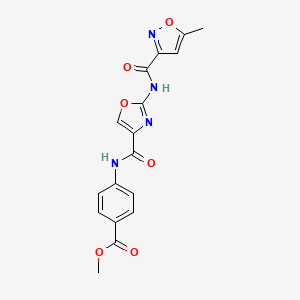

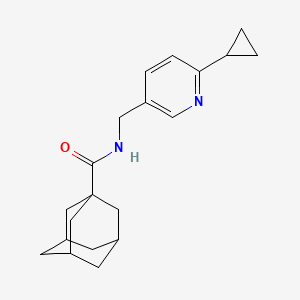

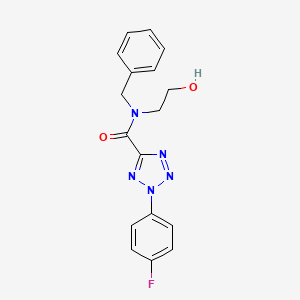

The compound “(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide” is a complex organic molecule. It contains a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazoles are known for their various pharmaceutical applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The process can involve a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further modifications, such as N-alkylation .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR and 13C NMR . For instance, the appearance of four Ar-protons at δ7.36–7.99 ppm, two CH2- protons at δ 5.32 ppm, and three CH3-protons at δ 2.67 ppm in the NMR spectra can confirm the presence of certain functional groups .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, the labile N-H bond in N-monoalkylated benzothiazole sulfonamides allows for further modifications, such as N-alkylation . Additionally, benzothiazole derivatives can be used to obtain free carbene particles and complexed with transition metals .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the yield and melting point can be determined experimentally . Additionally, NMR spectroscopy can provide information about the chemical structure and functional groups present .Scientific Research Applications

Chemosensors for Cyanide Anions

This compound, along with related derivatives, has been investigated for its potential as a chemosensor for cyanide anions. Coumarin benzothiazole compounds demonstrate the ability to recognize cyanide ions through specific chemical interactions, which lead to observable color changes and fluorescence quenching. This functionality suggests potential applications in environmental monitoring and safety, where detecting toxic substances like cyanide is crucial (Wang et al., 2015).

Antibacterial and Antifungal Agents

A series of compounds incorporating the benzo[d]thiazole motif have been synthesized and evaluated for their antimicrobial properties. Among these, certain derivatives have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The research highlights the potential of these compounds in addressing the need for new antibiotics amidst growing resistance issues (Palkar et al., 2017).

Anti-inflammatory and Analgesic Evaluation

The anti-inflammatory and analgesic properties of thiazole and oxazole substituted benzothiazole derivatives have been explored. These compounds have demonstrated significant activity in animal models, offering a foundation for the development of new therapeutic agents in the management of pain and inflammation (Kumar & Singh, 2020).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis of new compounds featuring the benzo[d]thiazole core, exploring their potential in various biological applications. These efforts contribute to the broader understanding of the chemical and biological versatility of benzo[d]thiazole derivatives, paving the way for future innovations in drug design and materials science (Janardhan et al., 2014).

Safety and Hazards

Future Directions

Benzothiazole derivatives have shown promising biological activities, making them potential candidates for drug development . Future research could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.

Properties

IUPAC Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS2/c1-20-12-5-3-10(17)7-14(12)23-16(20)19-15(21)9-2-4-11-13(6-9)22-8-18-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKKWLYCPUXRHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)

![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)

![Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2541384.png)

![1-(4-ethylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2541388.png)

![2-{[(4-Chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2541392.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2541398.png)